molecular formula C19H18O6 B14610639 3,4,6,7-Tetramethoxyphenanthrene-1-carboxylic acid CAS No. 56880-48-9

3,4,6,7-Tetramethoxyphenanthrene-1-carboxylic acid

Cat. No.: B14610639
CAS No.: 56880-48-9
M. Wt: 342.3 g/mol
InChI Key: VHAHXWRPVWGHNY-UHFFFAOYSA-N
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Description

3,4,6,7-Tetramethoxyphenanthrene-1-carboxylic acid is a phenanthrene derivative characterized by the presence of four methoxy groups and a carboxylic acid functional group. This compound is part of a broader class of phenanthrenoids, which are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6,7-Tetramethoxyphenanthrene-1-carboxylic acid typically involves the methoxylation of phenanthrene derivatives followed by carboxylation. One common method includes the use of methoxy-substituted phenanthrene as a starting material, which undergoes a series of reactions including bromination, Grignard reaction, and subsequent oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4,6,7-Tetramethoxyphenanthrene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized or reduced phenanthrene derivatives, as well as substituted phenanthrenes with different functional groups .

Scientific Research Applications

3,4,6,7-Tetramethoxyphenanthrene-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,4,6,7-Tetramethoxyphenanthrene-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The methoxy groups and carboxylic acid functional group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 2,3,6,7-Tetramethoxyphenanthrene-9-carboxylic acid
  • 3,4,8-Trimethoxyphenanthrene-2,5-diol
  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Uniqueness: 3,4,6,7-Tetramethoxyphenanthrene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

56880-48-9

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

3,4,6,7-tetramethoxyphenanthrene-1-carboxylic acid

InChI

InChI=1S/C19H18O6/c1-22-14-7-10-5-6-11-13(19(20)21)9-16(24-3)18(25-4)17(11)12(10)8-15(14)23-2/h5-9H,1-4H3,(H,20,21)

InChI Key

VHAHXWRPVWGHNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC3=C2C(=C(C=C3C(=O)O)OC)OC)OC

Origin of Product

United States

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